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Abstract

Tomopenem (formerly CS-023) emerged from the research laboratories of Daiichi Sankyo as a
promising novel 13-methylcarbapenem antibiotic. Exhibiting a broad spectrum of activity, most
notably against challenging Gram-positive and Gram-negative pathogens such as methicillin-
resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, Tomopenem
garnered significant interest within the scientific community. This technical guide provides an in-
depth exploration of the discovery, development, and eventual discontinuation of Tomopenem.
It consolidates preclinical and clinical data, details key experimental methodologies, and
visualizes the underlying mechanisms of action and resistance. The document is intended for
researchers, scientists, and professionals in the field of drug development seeking a
comprehensive understanding of this once-promising antibiotic candidate.

Introduction

The carbapenems are a class of 3-lactam antibiotics renowned for their broad spectrum of
bactericidal activity and their stability against many B-lactamases. Tomopenem (CS-023) was
developed by Daiichi Sankyo as a next-generation parenteral carbapenem with the aim of
addressing the growing threat of antimicrobial resistance.[1] Its chemical structure, a 13-
methylcarbapenem with a unique guanidine-pyrrolidine side chain, was designed to confer
potent activity against a wide array of clinically significant bacteria, including strains resistant to
other antibiotics.[2] A key feature of Tomopenem was its enhanced activity against MRSA, a
pathogen not effectively targeted by previously available carbapenems.[3] This, combined with
its potent anti-pseudomonal activity, positioned Tomopenem as a potential first-line agent for
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severe nosocomial infections. Despite its promising preclinical and early clinical profile, the
development of Tomopenem was ultimately discontinued. This guide will delve into the
scientific journey of Tomopenem, from its synthesis to its clinical evaluation.

Discovery and Chemical Synthesis

Tomopenem, with the chemical formula C23H35N706S, was synthesized at Sankyo Research
Laboratories in Tokyo, Japan.[1] While the specific patented synthesis pathway for
Tomopenem (CS-023) is not detailed in readily available literature, the general approach to
synthesizing 1p3-methylcarbapenems with pyrrolidine-based side chains involves a multi-step
process. These syntheses often focus on the stereoselective construction of the carbapenem
core and the subsequent attachment of the complex side chain at the C-2 position, which is
crucial for its antibacterial spectrum and stability.[4][5][6] The development of Tomopenem was
part of a broader research program aimed at creating carbapenems with improved properties,
including a longer half-life and enhanced stability against renal dehydropeptidase-1 (DHP-I).[5]

The lead optimization process for Tomopenem likely involved the synthesis and evaluation of
numerous analogs to identify a candidate with the optimal balance of potent antibacterial
activity, a favorable pharmacokinetic profile, and stability. Structure-activity relationship (SAR)
studies on related 2-(pyrrolidin-4-ylthio)-13-methylcarbapenems have shown that modifications
to the pyrrolidine side chain significantly impact both antibacterial potency and DHP-I stability.
[6][7] The selection of the specific guanidinoacetylamino-pyrrolidine side chain in Tomopenem
was a key outcome of this optimization process, conferring its unique anti-MRSA activity.

Mechanism of Action

Like all B-lactam antibiotics, the primary mechanism of action of Tomopenem is the inhibition
of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation
of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the
final steps of peptidoglycan synthesis.[4] The inhibition of PBP-mediated transpeptidation leads
to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

Tomopenem demonstrated a high affinity for the essential PBPs of various pathogens. In
Escherichia coli, it showed the highest affinity for PBP 2, while in Pseudomonas aeruginosa, it
had a strong affinity for both PBP 2 and PBP 3.[4][5] This dual targeting in P. aeruginosa is
believed to contribute to its potent activity against this often-difficult-to-treat pathogen.
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The most notable feature of Tomopenem's mechanism of action was its potent activity against
MRSA. This is attributed to its significantly higher affinity for PBP2a, the modified PBP in MRSA
that has a low affinity for most -lactam antibiotics.[3][8] The 50% inhibitory concentrations
(IC50s) of Tomopenem for PBP2a were found to be more than 25-fold lower than that of
imipenem and more than 15-fold lower than that of meropenem, correlating with its superior

anti-MRSA activity.[3]
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Mechanism of Tomopenem against MRSA.

Preclinical Development
In Vitro Activity

Tomopenem demonstrated a broad and potent spectrum of in vitro activity against a wide
range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][9] Its
activity was often comparable or superior to that of other carbapenems like imipenem and
meropenem.

Table 1: In Vitro Activity of Tomopenem (MIC90 in pg/mL) against Various Bacterial Isolates

Organism Tomopenem Imipenem Meropenem

Methicillin-resistant S.

8 >32 >32

aureus (MRSA)
Pseudomonas

. 4 16 16
aeruginosa
Anaerobic bacteria 0.06 -4
Extended-spectrum 3-
lactamase (ESBL)- Potent activity

producing E. coli

(Data compiled from

multiple sources[1][9])

Tomopenem also showed potent activity against P. aeruginosa strains with various resistance
mechanisms, including overproduction of AmpC B-lactamase, overexpression of efflux pumps
(MexAB-OprM, MexCD-OprJ, and MexEF-OprN), and deficiency in the OprD porin.[8] The
increases in the MIC of Tomopenem against these resistant mutants were generally within a
fourfold range, suggesting a degree of resilience to these common resistance mechanisms.[8]

In Vivo Efficacy

The in vivo efficacy of Tomopenem was evaluated in several murine infection models, which
consistently demonstrated its potent antibacterial effects.
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In a neutropenic murine thigh infection model, Tomopenem was effective against both P.
aeruginosa and MRSA.[10][11] The key pharmacodynamic parameter correlated with efficacy
was the percentage of the dosing interval that the free drug concentration remained above the
minimum inhibitory concentration (%fT>MIC).[10][11]

Table 2: Pharmacodynamic Targets of Tomopenem in Murine Thigh Infection Model

Pathogen Efficacy Endpoint Required %fT>MIC
P. aeruginosa Static effect 29

1-log Kill 39

2-log kill 51

MRSA Static effect 27

1-log Kill 35

2-log kill 47

(Data from Sugihara et al.[11])

In a murine model of chronic respiratory tract infection caused by P. aeruginosa, Tomopenem
(100 mg/kg, twice daily) significantly reduced the number of viable bacteria in the lungs
compared to the control group.[12] The bacterial count in the lungs of Tomopenem-treated
mice was 2.91 £ 0.87 log10 CFU/lung, compared to 4.21 + 1.28 log10 CFU/lung in the saline-
treated control group.[12]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in several animal species. The plasma
elimination half-life of Tomopenem was 0.16 hours in rats, 0.75 hours in dogs, and 1.4 hours in
monkeys. The volume of distribution was relatively consistent across species, ranging from 172
to 259 ml/kg.[13] A major metabolite, R-131624, with an open [-lactam ring and no
pharmacological activity, was identified in plasma and urine.[13]

Clinical Development
Phase | Studies
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Phase I clinical trials in healthy male volunteers demonstrated that Tomopenem was generally
well-tolerated. Following a 700 mg intravenous infusion, the plasma concentration of
Tomopenem decreased with a half-life of approximately 1.7 hours.[11] The total clearance was
8.12 L/h, and the volume of distribution was 17.2 liters.[11] Approximately 59.4% of the
administered dose was excreted unchanged in the urine.[11]

Phase Il Studies

Tomopenem advanced to Phase Il clinical trials for the treatment of complicated skin and skin
structure infections (cSSSI).[3] These trials were conducted in the United States and the
European Union, evaluating doses of 750 mg and 1500 mg administered three times a day.[3]
While detailed results from these studies are not widely published, they were designed to
assess the efficacy and safety of Tomopenem in a clinical setting.

Discontinuation of Development

Despite the promising preclinical and early clinical data, the development of Tomopenem was
discontinued. The specific reasons for this decision have not been publicly disclosed by Daiichi
Sankyo. A review of the company's annual reports from the mid to late 2000s does not provide
a specific rationale for the termination of the Tomopenem program, although shifts in R&D
focus, such as an increased emphasis on oncology, are noted.[3][14]

Experimental Protocols
Broth Microdilution for MIC Determination

The in vitro susceptibility of bacterial isolates to Tomopenem was primarily determined using
the broth microdilution method.

Protocol:

o Preparation of Antibiotic Solutions: A stock solution of Tomopenem is prepared and serially
diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to
achieve a range of concentrations.

¢ Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar
plate are suspended in broth to match a 0.5 McFarland turbidity standard. This suspension is
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then diluted to yield a final inoculum concentration of approximately 5 x 10°5 colony-forming
units (CFU)/mL in each well.

 Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the

microtiter plate containing the diluted antibiotic. The plate is then incubated at 35°C for 16-20
hours.

o MIC Determination: The MIC is read as the lowest concentration of the antibiotic that
completely inhibits visible bacterial growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Rise and Discontinuation of Tomopenem: A
Technical Review of a Novel Carbapenem]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683202#discovery-and-development-history-of-
tomopenem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1683202#discovery-and-development-history-of-tomopenem
https://www.benchchem.com/product/b1683202#discovery-and-development-history-of-tomopenem
https://www.benchchem.com/product/b1683202#discovery-and-development-history-of-tomopenem
https://www.benchchem.com/product/b1683202#discovery-and-development-history-of-tomopenem
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683202?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

